3,4-dichloro-N-(2-cyanopropyl)-N-ethylbenzamide

Description

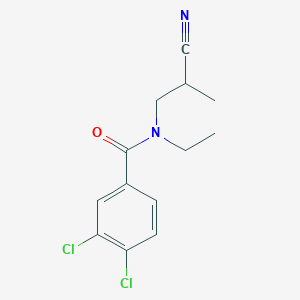

3,4-Dichloro-N-(2-cyanopropyl)-N-ethylbenzamide is a synthetic benzamide derivative characterized by a dichlorinated aromatic ring (3,4-dichloro substitution) and dual N-alkyl substituents: a 2-cyanopropyl group and an ethyl group. The cyanopropyl substituent introduces a nitrile functional group, which may influence polarity, metabolic stability, and receptor interactions compared to related compounds .

Properties

Molecular Formula |

C13H14Cl2N2O |

|---|---|

Molecular Weight |

285.17 g/mol |

IUPAC Name |

3,4-dichloro-N-(2-cyanopropyl)-N-ethylbenzamide |

InChI |

InChI=1S/C13H14Cl2N2O/c1-3-17(8-9(2)7-16)13(18)10-4-5-11(14)12(15)6-10/h4-6,9H,3,8H2,1-2H3 |

InChI Key |

AOMXJUOQDKJGFH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)C#N)C(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Biological Activity

3,4-dichloro-N-(2-cyanopropyl)-N-ethylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies. The compound's structure suggests it may interact with biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 292.17 g/mol

Structure

The compound features a dichlorobenzamide core with a cyanopropyl and ethyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds often exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to possess significant antibacterial and antifungal activities.

| Compound | Target Microorganism | Activity |

|---|---|---|

| Example A | E. coli | Inhibitory |

| Example B | S. aureus | Moderate |

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR). The binding affinity and interaction strength with DHFR are critical for its potential therapeutic applications.

- Binding Affinity :

- Key Interactions : Three hydrogen bonds formed with active site residues.

Anti-Cancer Properties

Emerging studies highlight the compound's potential in oncology. It has been evaluated for its ability to inhibit tumor growth in preclinical models:

- Model Used : GL-261 glioblastoma model.

- Mechanism : Induction of apoptosis in cancer cells through upregulation of pro-apoptotic factors.

Neuroprotective Effects

Preliminary findings suggest that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.

Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial activity of various benzamide derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

Study 2: Cancer Therapeutics

A recent investigation assessed the anti-cancer efficacy of the compound in a murine model of glioblastoma. Results indicated a marked reduction in tumor size and improved survival rates when treated with the compound alongside standard chemotherapy agents.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations :

- Nitrile vs. Amine Substituents : The nitrile group in the target compound contrasts with the tertiary amine groups in U-47700 and AH-7921, likely reducing basicity and altering solubility or blood-brain barrier permeability.

Pharmacological Activity

Table 2: Reported Pharmacological Profiles

Notes:

- *The nitrile group may hinder opioid receptor binding compared to tertiary amines in U-47700 and AH-7921, which are critical for receptor activation .

- The dimethylpropagyl-substituted analog (C₁₂H₁₁Cl₂NO) lacks reported psychoactivity, suggesting substituent specificity for opioid effects .

Regulatory and Market Status

Table 3: Legal and Illicit Market Trends

Key Trends :

- Structural modifications, such as replacing cyclohexyl-amino groups with cyanopropyl-ethyl substituents, may represent attempts to circumvent drug laws targeting opioid analogs .

- The absence of psychoactive reports for the target compound suggests either low potency, lack of market entry, or undetected emergence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.